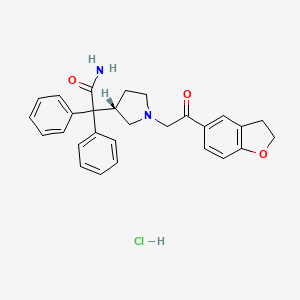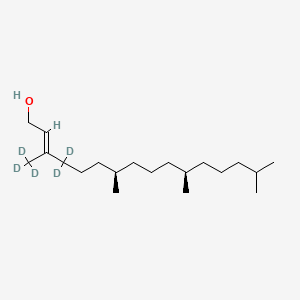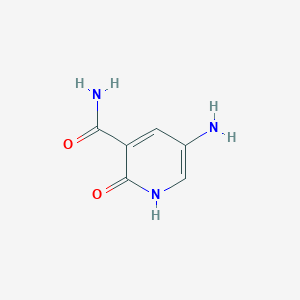![molecular formula C14H15N3 B15294975 3-[(1S,5S)-3,6-diazabicyclo[3.2.0]heptan-3-yl]quinoline](/img/structure/B15294975.png)
3-[(1S,5S)-3,6-diazabicyclo[3.2.0]heptan-3-yl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1S,5S)-3,6-diazabicyclo[320]heptan-3-yl]quinoline is a complex organic compound featuring a bicyclic structure fused with a quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1S,5S)-3,6-diazabicyclo[320]heptan-3-yl]quinoline typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and reagents to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production methods for this compound are still under development, with research focusing on optimizing reaction conditions and scaling up the synthesis process. The use of continuous flow reactors and advanced catalytic systems are some of the strategies being explored to enhance efficiency and reduce costs .
化学反応の分析
Types of Reactions
3-[(1S,5S)-3,6-diazabicyclo[3.2.0]heptan-3-yl]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions
The reactions often require specific conditions, such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may be carried out under acidic or basic conditions, while reduction reactions often require anhydrous solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline derivatives with additional functional groups, while reduction can lead to the formation of partially or fully reduced bicyclic structures .
科学的研究の応用
3-[(1S,5S)-3,6-diazabicyclo[3.2.0]heptan-3-yl]quinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying enzyme interactions.
作用機序
The mechanism of action of 3-[(1S,5S)-3,6-diazabicyclo[3.2.0]heptan-3-yl]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The pathways involved often include signal transduction and metabolic processes .
類似化合物との比較
Similar Compounds
8-azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in the arrangement of atoms and functional groups.
3-azabicyclo[3.1.1]heptane:
Uniqueness
3-[(1S,5S)-3,6-diazabicyclo[3.2.0]heptan-3-yl]quinoline is unique due to its specific combination of a bicyclic scaffold and a quinoline ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C14H15N3 |
|---|---|
分子量 |
225.29 g/mol |
IUPAC名 |
3-[(1S,5S)-3,6-diazabicyclo[3.2.0]heptan-3-yl]quinoline |
InChI |
InChI=1S/C14H15N3/c1-2-4-13-10(3-1)5-12(7-16-13)17-8-11-6-15-14(11)9-17/h1-5,7,11,14-15H,6,8-9H2/t11-,14+/m0/s1 |
InChIキー |
PKTSUYRXYHYCBU-SMDDNHRTSA-N |
異性体SMILES |
C1[C@H]2CN(C[C@H]2N1)C3=CC4=CC=CC=C4N=C3 |
正規SMILES |
C1C2CN(CC2N1)C3=CC4=CC=CC=C4N=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


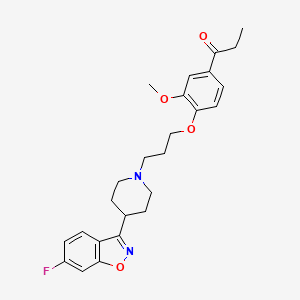


![(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15294918.png)
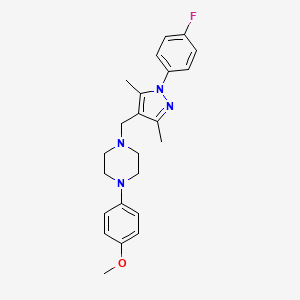


![potassium;[(Z)-[3-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropylidene]amino] sulfate](/img/structure/B15294941.png)
![(2S)-2-[[4-[3-[2-(4-chloro-3-methylphenyl)propan-2-ylamino]phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid](/img/structure/B15294956.png)
